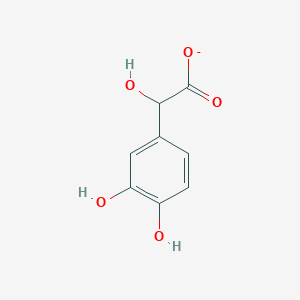
Maxacalcitol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Maxacalcitol is a complex organic molecule with a unique structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Common synthetic routes may include:
Formation of the Indene Ring: This step typically involves cyclization reactions, often using catalysts to facilitate the formation of the hexahydro-1H-inden structure.
Introduction of the Hydroxy and Methyl Groups: Functionalization of the indene ring to introduce hydroxy and methyl groups can be achieved through selective oxidation and methylation reactions.
Formation of the Cyclohexane Ring: The cyclohexane ring is formed through cyclization reactions, with careful control of the stereochemistry to ensure the correct configuration of the diol and methylidene groups.
Final Assembly: The final steps involve coupling the indene and cyclohexane components, often using cross-coupling reactions and protecting group strategies to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methylidene groups, to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the double bonds and carbonyl groups, potentially leading to saturated analogs.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Catalysts: Catalysts like palladium, platinum, and nickel are frequently employed in various reactions to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: The compound’s unique structure may interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity such as anti-inflammatory or anticancer properties.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Pathways Involved: The specific pathways involved would depend on the biological context, but could include metabolic pathways, signaling cascades, or gene expression regulation.
類似化合物との比較
Similar Compounds
Maxacalcitol: shares similarities with other complex organic molecules that feature multiple chiral centers and cyclic structures.
Uniqueness
Structural Complexity: The compound’s multiple chiral centers and combination of cyclic and acyclic components make it unique compared to simpler analogs.
Functional Group Diversity:
特性
分子式 |
C26H42O4 |
|---|---|
分子量 |
418.6 g/mol |
IUPAC名 |
(1R,3S,5E)-5-[(2Z)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C26H42O4/c1-17-20(15-21(27)16-24(17)28)9-8-19-7-6-12-26(5)22(10-11-23(19)26)18(2)30-14-13-25(3,4)29/h8-9,18,21-24,27-29H,1,6-7,10-16H2,2-5H3/b19-8-,20-9+/t18-,21+,22+,23-,24-,26+/m0/s1 |
InChIキー |
DTXXSJZBSTYZKE-ARVWMMQASA-N |
異性体SMILES |
C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C/C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)OCCC(C)(C)O |
正規SMILES |
CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O |
ピクトグラム |
Acute Toxic; Irritant |
同義語 |
1,25-dihydroxy-22-oxavitamin D3 22-oxa-1,25-dihydroxyvitamin D3 22-oxa-calcitriol 22-oxacalcitriol maxacalcitol maxacalcitriol Oxarol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Thia-3,10,16-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,10,12,14-hexaen-4-amine](/img/structure/B1258342.png)


![2,5-Dioxo-1-((5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)oxy)pyrrolidine-3-sulfonic acid](/img/structure/B1258347.png)



![[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] hexanoate](/img/structure/B1258354.png)



